molecular formula C12H13N3O B1461218 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol CAS No. 1018522-24-1

4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol

Cat. No. B1461218
CAS RN: 1018522-24-1
M. Wt: 215.25 g/mol
InChI Key: LSRHYLBILRMIHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazinone derivatives, such as “4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol”, is of significant interest due to their diverse pharmacological activities . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of “4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol” consists of a six-membered ring containing two nitrogen atoms at positions 1 and 2, and an oxygen atom at position 3 .

Scientific Research Applications

Antimicrobial Activity

Pyridazinone derivatives, including 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol, have been studied for their antimicrobial properties. These compounds can be designed to target a variety of microbial pathogens, offering potential as new antimicrobial agents in an era where antibiotic resistance is a growing concern .

Anticancer Potential

Research has indicated that pyridazinone scaffolds may exhibit anticancer activity. The structural moiety of 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol can be optimized to interact with specific cancer cell lines, providing a pathway for the development of novel oncology therapeutics .

Cardiovascular Therapeutics

Compounds like 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol have been associated with cardiovascular benefits, such as anti-hypertensive effects. They can modulate blood pressure and may offer a therapeutic approach for managing cardiovascular diseases .

Anti-Inflammatory and Analgesic Effects

The pyridazinone ring is known for its anti-inflammatory and analgesic properties. This makes 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol a candidate for the development of new pain management and anti-inflammatory drugs .

Agrochemical Applications

Pyridazinone derivatives are not only limited to pharmaceuticals but also extend to agrochemicals. They can function as herbicides or plant growth regulators, with 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol potentially serving as a lead compound for developing new agrochemicals .

Neuroprotective Properties

Emerging studies suggest that pyridazinone compounds may possess neuroprotective effects. This opens up research avenues for 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol in the treatment of neurodegenerative diseases or as a protective agent against neurotoxicity .

Future Directions

Pyridazinone derivatives, such as “4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol”, have shown a wide range of pharmacological activities, suggesting they have potential for further therapeutic exploration . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially available drugs and agrochemicals .

properties

IUPAC Name

5-amino-3-(2,5-dimethylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-7-3-4-8(2)9(5-7)11-6-10(13)12(16)15-14-11/h3-6H,1-2H3,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRHYLBILRMIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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